molecular formula C26H18Cl2N2O6S B11683583 4-[(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B11683583
M. Wt: 557.4 g/mol
InChI Key: GWBVYJJWGLBMHH-VXLYETTFSA-N
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Description

4-[(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-[(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The pathways involved may include oxidative stress response, inflammation, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid include:

Uniqueness

Its multiple functional groups enable it to participate in a wide range of chemical reactions, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C26H18Cl2N2O6S

Molecular Weight

557.4 g/mol

IUPAC Name

4-[[2,6-dichloro-4-[(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C26H18Cl2N2O6S/c1-35-18-8-6-17(7-9-18)30-24(32)19(23(31)29-26(30)37)10-15-11-20(27)22(21(28)12-15)36-13-14-2-4-16(5-3-14)25(33)34/h2-12H,13H2,1H3,(H,33,34)(H,29,31,37)/b19-10+

InChI Key

GWBVYJJWGLBMHH-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)C(=O)O)Cl)/C(=O)NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)C(=O)O)Cl)C(=O)NC2=S

Origin of Product

United States

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